![molecular formula C14H15N3O2 B2640866 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine CAS No. 1355609-57-2](/img/structure/B2640866.png)
4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine
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Description
4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.293. The purity is usually 95%.
BenchChem offers high-quality 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
Chalcones, such as our compound, belong to the flavonoid family and have demonstrated anticancer activity . Their ability to inhibit cell proliferation, induce apoptosis, and interfere with tumor growth makes them promising candidates for cancer therapy. Researchers are investigating the specific mechanisms by which this compound affects cancer cells.
Histone Deacetylase (HDAC) Inhibition
Intermediates derived from our compound have been used to construct trithiocarbonates as HDAC inhibitors . HDAC inhibitors play a crucial role in epigenetic regulation and have implications in cancer treatment and other diseases.
Structural Diversity for Drug Design
Combining quinoline and chalcone moieties provides structural diversity. Researchers may explore modifications around these functional groups to design novel compounds with improved pharmacological properties.
Additionally, related compounds like 4-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]phenol and 4-(2H-1,3-benzodioxol-5-yl)benzoic acid have also been studied . These findings highlight the versatility of our compound and its potential impact across various scientific domains. Keep in mind that ongoing research may uncover additional applications, so stay tuned for updates! 🌟
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-17-14(15)12(13(16-17)8-2-3-8)9-4-5-10-11(6-9)19-7-18-10/h4-6,8H,2-3,7,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGSYDHZORXPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2CC2)C3=CC4=C(C=C3)OCO4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine |
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